BENGHE Foundational & Exploratory

Check Availability & Pricing

structure of 1-bromo-3-chloro-5-
(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzotrifluoride

Cat. No.: B1287705

Introduction: A Versatile Trifunctional Building
Block

The strategic importance of 1-bromo-3-chloro-5-(trifluoromethyl)benzene lies in its trifunctional
nature. The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often
introduced to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby
functional groups. The presence of both bromine and chlorine on the same aromatic ring
provides two distinct handles for synthetic elaboration. In palladium-catalyzed cross-coupling
reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond
dissociation energy. This inherent reactivity difference enables chemists to perform site-
selective functionalization, first at the bromine position and subsequently at the chlorine
position, facilitating the controlled and stepwise assembly of highly substituted aromatic
compounds.

Physicochemical and Spectroscopic Profile

This molecule is a valuable intermediate for creating complex organic structures.[1][2] Its key
physical and chemical properties are summarized below.

Physical and Chemical Properties
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Property Value Source(s)

1-bromo-3-chloro-5-
IUPAC Name ) PubChem|[3]
(trifluoromethyl)benzene

3-Bromo-5- ]
Synonyms ) ) ChemicalBook][1]
chlorobenzotrifluoride
CAS Number 928783-85-1 Santa Cruz Biotechnology[3]
Molecular Formula C7HsBrCIFs Santa Cruz Biotechnology[3]
Molecular Weight 259.45 g/mol Santa Cruz Biotechnology][3]
Physical Form Liquid Sigma-Aldrich[4]

Spectroscopic Characterization (Predictive Analysis)

While experimentally obtained spectra are not widely published, a robust spectroscopic profile
can be predicted based on established principles and data from analogous structures.

2.2.1 Predicted *H NMR Spectroscopy

The *H NMR spectrum in CDCls is expected to show three distinct signals in the aromatic
region (6 7.0-8.0 ppm), each integrating to one proton. The strong electron-withdrawing effects
of the -CFs3, -Br, and -Cl groups will shift all protons downfield. The protons will appear as finely
split multiplets due to small (2-3 Hz) meta-couplings between them.

o H-2: Expected to be the most downfield signal, appearing as a triplet or finely split multiplet
(t, J = 1.5-2.0 Hz), flanked by the -Cl and -CFs groups.

o H-4: Expected to appear as a triplet or finely split multiplet (t, J = 1.5-2.0 Hz), positioned
between the -Br and -CFs groups.

o H-6: Expected to appear as a triplet or finely split multiplet (t, J = 1.5-2.0 Hz), positioned
between the -Br and -Cl groups.

2.2.2 Predicted 3C NMR Spectroscopy

The proton-decoupled 2C NMR spectrum is expected to show six distinct signals.
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e C-CFs: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with
the three fluorine atoms (JC-F = 270-275 Hz).[5]

o Aromatic Carbons: Four signals are expected for the protonated carbons, and two for the
quaternary carbons bearing the substituents. The carbons attached to the halogens (C-Br
and C-ClI) will be significantly downfield, as will the carbon attached to the -CFs group.[6] The
C-CFs quaternary carbon will also exhibit a quartet splitting pattern due to coupling with the
fluorine atoms (JC-F = 30-35 Hz).[5]

2.2.3 Predicted °F NMR Spectroscopy

The °F NMR spectrum is expected to show a single sharp singlet at approximately d -63 ppm,
which is characteristic of a benzotrifluoride moiety.[5]

2.2.4 Mass Spectrometry

The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion (M*) peak.
A characteristic isotopic pattern will be observed due to the presence of bromine ("°Br/31Br =
1:1) and chlorine (3>CI/?’Cl = 3:1), resulting in a complex M, M+2, M+4, and M+6 cluster.

Synthesis and Mechanistic Considerations

The most logical and field-proven approach for the synthesis of 1-bromo-3-chloro-5-
(trifluoromethyl)benzene is the Sandmeyer reaction, which allows for the conversion of an
aromatic amino group into a halide via a diazonium salt intermediate.[7][3]

Retrosynthetic Analysis

The retrosynthetic analysis points to 3-amino-5-chlorobenzotrifluoride as the key precursor,
which is commercially available and can be synthesized from 3-chloro-5-nitrobenzotrifluoride.

[°]
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Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol details the conversion of 3-amino-5-chlorobenzotrifluoride to the target
compound.

Materials:

3-Amino-5-chlorobenzotrifluoride (1.0 eq)

Hydrobromic acid (HBr, 48% aqueous, ~4.0 eq)

Sodium nitrite (NaNOz, 1.1 eq)

Copper(l) bromide (CuBr, 1.2 eq)

Deionized water
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e Ice

Diethyl ether or Dichloromethane (for extraction)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQOa)
Procedure:
o Diazotization:

o To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and
dropping funnel, add 3-amino-5-chlorobenzotrifluoride (1.0 eq) and 48% HBr (2.0 eq).

o Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

o Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it
dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

o Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The
reaction is self-validating by testing for the presence of nitrous acid with starch-iodide
paper.

e Sandmeyer Reaction:

o In a separate flask, dissolve copper(l) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0-
5 °C.

o Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution
of nitrogen gas will be observed.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

o Work-up and Purification:
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o Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
o Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

o Combine the organic layers and wash sequentially with deionized water, saturated sodium
bicarbonate solution (to neutralize excess acid), and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure.

o The crude product can be purified by vacuum distillation or column chromatography on
silica gel to yield pure 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Mechanistic Discussion

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr)
mechanism.[7][10] The key steps involve a single-electron transfer (SET) from the copper(l)
catalyst to the diazonium salt.

Mechanism of the Sandmeyer Reaction

Nz (gas) Are + Cu(IDBrz Ar-Br (Product) 77[%671’176[«328757) Cu(l)Br
y

= Cn(DBr(SET) > [Ar-Nz] Cu(ll)Br2

Ar-N2*

Click to download full resolution via product page

Caption: Catalytic cycle of the Sandmeyer bromination.

Reactivity and Synthetic Utility

The primary synthetic value of this compound stems from the differential reactivity of its two
halogen substituents in cross-coupling reactions.
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Chemoselectivity in Cross-Coupling Reactions

The C-Br bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) much
more readily than the C-Cl bond.[11][12] This allows for selective functionalization at the C-Br
position while leaving the C-Cl bond intact for subsequent transformations. This
chemoselectivity is a cornerstone of its utility, enabling the construction of complex molecules
in a controlled, stepwise manner.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical selective coupling at the bromide position.

Materials:

1-Bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

Palladium(ll) acetate (Pd(OACc)z, 2 mol%)

SPhos (4 mol%)

Potassium phosphate (KsPOa, 2.0 eq)

Toluene and water (e.g., 10:1 v/v)

Procedure:

To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq),
the arylboronic acid (1.2 eq), Pd(OAc)z2 (0.02 eq), SPhos (0.04 eq), and KzPOa (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add degassed toluene and water via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress
by TLC or GC-MS.
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+ Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash
with water and brine.

¢ Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

¢ Purify the residue by column chromatography on silica gel to obtain the mono-arylated
product.

Logical Workflow for Sequential Functionalization

The product from the initial Suzuki coupling can be subjected to a second, typically more
forcing, cross-coupling reaction to functionalize the C-CI position.

G—Bromo—3—ch|oro—5—(trifluoromethyl)benzeng

l

Step 1: Selective C-Br Coupling
(e.g., Suzuki, Heck, Buchwald-Hartwig)
Conditions: Mild Pd catalyst, 80°C

l

Monofunctionalized Intermediate
(Aryl-substituent at C1)

Step 2: C-Cl Coupling
(e.g., Suzuki, Buchwald-Hartwig)
Conditions: Stronger Pd catalyst/ligand, >100°C

Difunctionalized Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1287705?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9949786.htm
https://www.anstarmaterial.com/3-bromo-5-chlorobenzotrifluoride-cas-no-928783-85-1/
https://www.scbt.com/p/3-bromo-5-chlorobenzotrifluoride-928783-85-1
https://www.sigmaaldrich.com/JP/ja/product/synthonixcorporation/sy3h3d676c6d?context=bbe
https://www.rsc.org/suppdata/c6/ra/c6ra15547b/c6ra15547b1.pdf
https://spectrabase.com/spectrum/E9HzQJcwRvI
https://en.wikipedia.org/wiki/Sandmeyer_reaction
https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB3230275_EN.htm
https://byjus.com/jee/sandmeyer-reaction-mechanism/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9616176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9616176/
https://escholarship.org/uc/item/4rb9v621
https://escholarship.org/uc/item/4rb9v621
https://www.benchchem.com/product/b1287705#structure-of-1-bromo-3-chloro-5-trifluoromethyl-benzene
https://www.benchchem.com/product/b1287705#structure-of-1-bromo-3-chloro-5-trifluoromethyl-benzene
https://www.benchchem.com/product/b1287705#structure-of-1-bromo-3-chloro-5-trifluoromethyl-benzene
https://www.benchchem.com/product/b1287705#structure-of-1-bromo-3-chloro-5-trifluoromethyl-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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